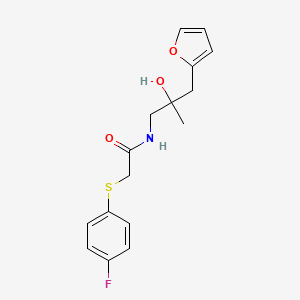

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a furan ring, and a hydroxy-methylpropyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage This intermediate is then reacted with a furan-containing compound under specific conditions to introduce the furan ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of existing ones.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

- 2-((4-bromophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

- 2-((4-methylphenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide imparts unique properties, such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Biological Activity

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a furan ring , a fluorophenyl group , and an acetamide moiety , which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FNO3S, with a molecular weight of approximately 349.4 g/mol. The presence of the fluorine atom in the phenyl group and the sulfur atom in the thioether linkage are particularly noteworthy, as these elements can significantly affect the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis is crucial for optimizing the compound's biological activity.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, indicating potential efficacy against bacterial infections.

- Anti-inflammatory Effects : The presence of the acetamide moiety might contribute to anti-inflammatory activity, which is a common characteristic among compounds containing furan and thioether groups.

- Cytotoxicity : Some derivatives related to this compound have been reported to possess cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant comparisons:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide | Contains a dihydrobenzofuran moiety | Potential antimicrobial activity | Dihydrobenzofuran may enhance lipophilicity |

| 2-(4-fluorophenyl)-N-(furan-3-yl)acetamide | Lacks thiol group | Antimicrobial properties reported | Simpler structure without sulfur |

| N-(2-hydroxyethyl)-4-fluorobenzenesulfonamide | Contains sulfonamide instead of thioether | Known anti-inflammatory effects | Sulfonamide functionality may alter activity |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the cytotoxic properties of similar acetamides against various cancer cell lines. The results indicated significant antiproliferative activity, particularly against A549 lung carcinoma cells, suggesting that modifications in the structure could enhance efficacy against specific cancer types .

- Mechanism of Action : Research has shown that compounds with furan and thioether functionalities often induce apoptosis in cancer cells through caspase activation pathways. For instance, derivatives similar to this compound have demonstrated increased caspase activity, leading to cell cycle arrest and subsequent cell death .

- In Vitro Studies : In vitro assays have been conducted to assess the antimicrobial properties of related compounds. These studies revealed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-16(20,9-13-3-2-8-21-13)11-18-15(19)10-22-14-6-4-12(17)5-7-14/h2-8,20H,9-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWSLGQLTHWNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)CSC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.